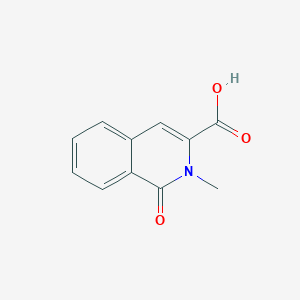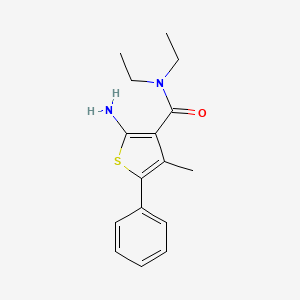
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Vue d'ensemble
Description
“2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the CAS Number: 378-84-7 . It has a molecular weight of 269.4 . The IUPAC name for this compound is 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane .
Molecular Structure Analysis
The InChI code for “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H . The InChI key is XBUDYFCAECAPKM-UHFFFAOYSA-N . The canonical SMILES representation is C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl .Physical And Chemical Properties Analysis
The molecular weight of “2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane” is 269.40 g/mol . The XLogP3-AA value is 4.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 267.904802 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis Techniques
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is synthesized through various chemical reactions. One such method involves the reaction of Bromine trifluoride (BrF3) with succinonitrile, resulting in 1,1,1,4,4,4-hexafluorobutane as a major product (Baker, Ruzicka, & Tinker, 1999).
Characterization and NMR Studies
Nuclear magnetic resonance (NMR) studies have been extensively used to analyze compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which are structurally similar to 2,2,3-Trichloro-hexafluorobutane. These studies involve determining chemical shifts and coupling constants (Hinton & Jaques, 1975).
Chemical Reactions and Compounds
Photochemical Reactions
The photochemically initiated reaction of related compounds, like 1,2-dibromo-1-chlorotrifluoroethane, with chlorotrifluoroethylene can lead to the formation of hexafluorobutanes and other fluorinated compounds (Dědek & Chvátal, 1986).
Reactions with Nucleophiles
Compounds like heptafluorobut-2-ene, which are closely related to hexafluorobutane, have been studied for their reactivity with various nucleophiles, leading to a range of fluorinated products (Chambers & Roche, 1996).
Applications in Material Science
Surface Reactions on Semiconductors
Studies have shown that trifluoroethyl iodide can react on semiconductor surfaces like GaAs(100) to form higher fluorinated alkenes and alkanes including compounds like 1,1,1,4,4,4-hexafluorobutane (Singh, Kemp, Paris, & Balan, 2004).
Fluorinated Compounds in Organic Synthesis
Fluorinated butanolides and butenolides, which can be synthesized starting from compounds structurally related to hexafluorobutane, play a significant role in organic synthesis, often acting as intermediates for the creation of more complex molecules (Paleta, Volkov, & Hetflejš, 2000).
Miscellaneous Uses
- Use in Oilseed Extractions: Derivatives of hexafluorobutane, such as 1,1,2-Trichloro-1,2,2-trifluoroethane, have been evaluated for use in oilseed extractions, demonstrating their potential in industrial applications (Temple, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDYFCAECAPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379352 | |
| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
378-84-7 | |
| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



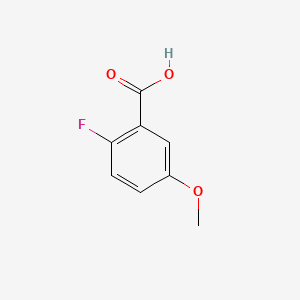

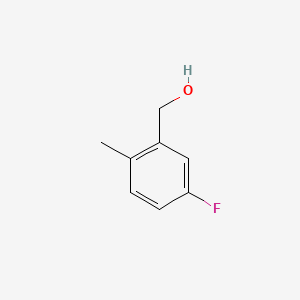
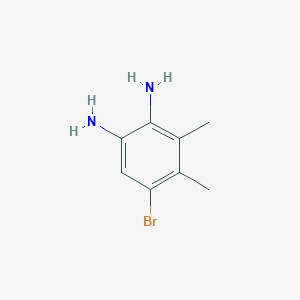
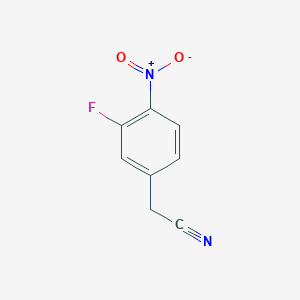
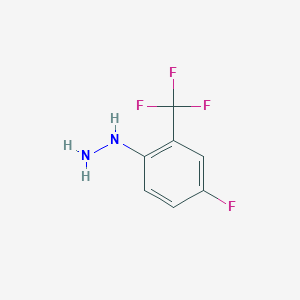
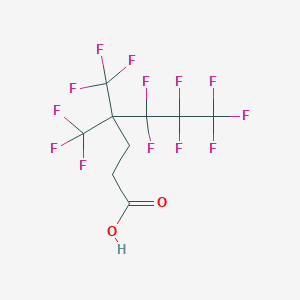
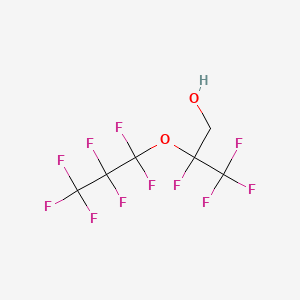
![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
